N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
“N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide” is a compound that belongs to the benzothiazole family . Benzothiazole is a privileged bicyclic ring system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
Synthesis Analysis
While specific synthesis methods for “N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide” were not found, similar compounds have been synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Scientific Research Applications
Anticancer Agents
Benzothiazole thiourea derivatives, which include N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide, have been synthesized and examined for their cytotoxic activity against different human and animal cancer cell lines . They have shown promising results in inducing apoptosis in cancer cell lines .
Green Chemistry
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
Anti-inflammatory Agents
Benzothiazole compounds are widely used as anti-inflammatory agents . This makes N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide a potential candidate for the development of new anti-inflammatory drugs .
Enzyme Inhibitors
Benzothiazoles, including N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide, have been found to inhibit several enzymes . This property can be exploited in the development of new drugs for various diseases .
Antioxidants
Benzothiazoles have also been used as antioxidants . This suggests that N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide could potentially be used in the development of antioxidant drugs .
Physical Work Capacity Enhancement
New 2-amino-6-ethoxybenzothiazole derivatives have been synthesized and tested for their influence on physical work capacity in mice . This suggests that N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide could potentially be used to enhance physical work capacity .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such asacetylcholinesterase (AChE) , which plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter.
Mode of Action
It is suggested that similar compounds may inhibit the activity of their target enzymes, thereby affecting the biochemical processes they are involved in .
Biochemical Pathways
If we consider its potential interaction with ache, it could impact thecholinergic pathway , which is involved in many physiological functions, including muscle movement, breathing, heart rate, and learning .
Result of Action
If it acts as an ache inhibitor, it could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-11(15)14-12-13-9-6-5-8(16-4-2)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFQIGFTUVFWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide |
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